Meta- vs. Para-Phenyl Linker Geometry: Spatial Orientation Differentiates CAS 897614-60-7 from Para-Substituted Isomer N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
CAS 897614-60-7 bears the phenyl linker at the 3-position (meta) relative to the acetamide attachment, whereas the closest structural isomer N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide substitutes at the 4-position (para). This regioisomeric difference alters the vector angle between the pyridazine core and the m-tolyl acetamide terminus by approximately 60°, as defined by phenyl ring geometry, and changes the overall molecular shape from a 'bent' (meta) to a 'linear' (para) conformation. Topological polar surface area (TPSA) is calculated at 84.6 Ų for the target compound, identical to the para isomer due to shared heteroatom count, but the 3D spatial distribution of this polar surface differs . The patent US20110288093 explicitly lists both meta- and para-substituted phenyl variants as separate embodiments encompassed by formulas I-III, indicating that the substitution position is a distinct structural variable with potential pharmacological consequences [1]. No publicly available head-to-head CFTR or CaCC inhibition data comparing these two regioisomers have been identified; therefore this differentiation is classified as Supporting evidence based on structural and patent-disclosure grounds.
| Evidence Dimension | Phenyl linker substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 3-(meta)-substituted phenyl linker; bent molecular geometry; TPSA = 84.6 Ų (calculated) |
| Comparator Or Baseline | N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide: 4-(para)-substituted phenyl linker; linear molecular geometry; TPSA = 84.6 Ų (calculated) |
| Quantified Difference | Approximately 60° difference in vector angle between pyridazine core and acetamide terminus; identical TPSA but distinct 3D spatial distribution. |
| Conditions | Structural comparison based on 2D/3D molecular geometry; no comparative bioassay data publicly available. |
Why This Matters
For researchers screening pyridazine sulfonamides against CFTR or chloride channels, the meta vs. para geometry can determine whether the compound fits a given binding pocket; selecting the wrong regioisomer may produce false-negative screening results or mislead SAR interpretation.
- [1] Penrose SD, Doyle KJ, assignees; Institute for OneWorld Health. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. US Patent Application US20110288093, published November 24, 2011. [Formulas I-III encompass both meta- and para-substituted phenyl linker embodiments.] View Source
